molecular formula C19H16N2O5 B10761877 Roxadustat CAS No. 1019198-38-9

Roxadustat

Katalognummer: B10761877
CAS-Nummer: 1019198-38-9
Molekulargewicht: 352.3 g/mol
InChI-Schlüssel: YOZBGTLTNGAVFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Roxadustat, also known by its IUPAC name 2-[(4-Hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid, is a hypoxia-inducible factor prolyl hydroxylase inhibitor. It is primarily used to treat anemia associated with chronic kidney disease by stimulating the production of erythropoietin, hemoglobin, and red blood cells .

Analyse Chemischer Reaktionen

Types of Reactions

Roxadustat undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Roxadustat works by inhibiting hypoxia-inducible factor prolyl hydroxylase enzymes. This inhibition leads to the stabilization and accumulation of hypoxia-inducible factor-α, which then translocates to the nucleus and activates the transcription of genes involved in erythropoiesis. This process increases the production of erythropoietin, hemoglobin, and red blood cells .

Vergleich Mit ähnlichen Verbindungen

Roxadustat is often compared with other hypoxia-inducible factor prolyl hydroxylase inhibitors such as daprodustat and vadadustat. While all these compounds share a similar mechanism of action, they differ in their pharmacokinetics and efficacy. For instance, daprodustat has shown higher efficacy in patients with blood type O, while this compound is more effective in patients with blood type A . Other similar compounds include molidustat and enarodustat, which also target hypoxia-inducible factor pathways but have different pharmacological profiles .

Biologische Aktivität

Roxadustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI), has emerged as a significant therapeutic agent for treating anemia associated with chronic kidney disease (CKD). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, safety profiles, and potential applications beyond anemia.

This compound functions by inhibiting the prolyl hydroxylase domain (PHD) enzymes, which leads to the stabilization and accumulation of hypoxia-inducible factor (HIF). This accumulation promotes erythropoiesis through several pathways:

  • Increased Erythropoietin Production : this compound stimulates the endogenous production of erythropoietin (EPO) in the kidneys, enhancing red blood cell formation.
  • Iron Regulation : It indirectly suppresses hepcidin, a key regulator of iron metabolism, thereby improving iron bioavailability and enhancing erythropoiesis. This action facilitates increased intestinal iron absorption and mobilization of stored iron from macrophages and hepatocytes .

The detailed mechanism is illustrated in the following table:

Mechanism Description
HIF Stabilization Inhibition of PHD leads to HIF accumulation in cells.
EPO Production Enhanced EPO synthesis in response to hypoxia.
Iron Homeostasis Downregulation of hepcidin increases iron availability for erythropoiesis.
Erythropoiesis Activation Increased red blood cell production via EPO receptor activation.

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in increasing hemoglobin levels in patients with CKD-related anemia. Key findings from major studies include:

  • Phase III OLYMPUS Trial : In this study involving 2,781 patients with non-dialysis-dependent CKD, this compound significantly improved mean hemoglobin levels compared to placebo over 28 to 52 weeks .
  • Phase III ROCKIES Trial : This trial focused on dialysis-dependent CKD patients and confirmed that this compound effectively increased hemoglobin levels with a safety profile comparable to epoetin alfa .

The following table summarizes the results from these pivotal trials:

Trial Name Patient Population Primary Endpoint Results
OLYMPUSNon-dialysis-dependent CKDChange in hemoglobin levelsSignificant improvement vs. placebo
ROCKIESDialysis-dependent CKDChange in hemoglobin levelsNon-inferiority to epoetin alfa

Safety Profile

This compound has been shown to have a favorable safety profile. Adverse events (AEs) reported were comparable to those seen with traditional therapies like epoetin alfa. In the ROCKIES trial, approximately 85% of patients experienced at least one AE, similar to the rate observed with epoetin alfa .

Case Studies and Broader Implications

Recent studies have explored the potential applications of this compound beyond anemia treatment. For instance:

  • A study indicated that this compound may modulate drug reward mechanisms by influencing dopamine transporter expression through HIF-1α regulation, suggesting implications for addiction therapies .
  • The compound's ability to enhance iron metabolism could be beneficial in other hypoxia-related conditions, although further research is necessary to explore these avenues fully .

Eigenschaften

IUPAC Name

2-[(4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-15-9-13(26-12-5-3-2-4-6-12)7-8-14(15)18(24)17(21-11)19(25)20-10-16(22)23/h2-9,24H,10H2,1H3,(H,20,25)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZBGTLTNGAVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230644
Record name FG-4592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Roxadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Anemia is a common complication of chronic kidney disease that may be caused by reduced production of renal erythropoietin (EPO), functional iron deficiency due to increased levels of hepcidin, blood loss, reduced erythrocyte survival duration, and inflammation. Hypoxia-inducible factor (HIF) is a transcription factor that induces several target oxygen-sensitive genes in response to low oxygen levels in the cellular environment, or hypoxia. Target genes are involved in erythropoiesis, such as those for EPO, EPO receptor, proteins promoting iron absorption, iron transport, and haem synthesis. Activation of the HIF pathway is an important adaptive responsive to hypoxia to increase red blood cell production. HIF is heterodimeric and contains an oxygen-regulated α-subunit. The α-subunit houses an oxygen-dependent degradation (ODD) domain that is regulated and hydroxylated by HIF-prolyl hydroxylase (HIF-PHD) enzymes under normoxic cellular conditions. HIF-PHD enzymes play a crucial role in maintaining a balance between oxygen availability and HIF activity. Roxadustat is a reversible and potent inhibitor of HIF-PHD enzymes: inhibition of HIF-PHD leads to the accumulation of functional HIF, an increase in plasma endogenous EPO production, enhanced erythropoiesis, and indirect suppression of hepcidin, which is an iron regulator protein that is increased during inflammation in chronic kidney disease. Roxadustat can also regulate iron transporter proteins and regulates iron metabolism by increasing serum transferrin, intestinal iron absorption and the release of stored iron in patients with anemia associated with dialysis-dependent or dialysis-independent CKD. Overall, roxadustat improves iron bioavailability, increases Hb production, and increases red cell mass.
Record name Roxadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

808118-40-3
Record name FG 4592
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808118-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Roxadustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808118403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxadustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FG-4592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROXADUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3O30D9YMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.